Brilliant Blue

Übersicht

Beschreibung

Fd&c blue no. 1, aluminum lake, also known as acid blue 9-aluminum lake or brilliant blue FCF, belongs to the class of organic compounds known as phenylbenzamines. These are aromatic compounds consisting of a benzyl group that is N-linked to a benzamine. Fd&c blue no. 1, aluminum lake is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fd&c blue no. 1, aluminum lake is primarily located in the cytoplasm.

Wirkmechanismus

Target of Action

Brilliant Blue, also known as Alphazurine, primarily targets the Internal Limiting Membrane (ILM) of the eye . The ILM is a thin and translucent structure that demarcates the transition from the retina to the vitreous body of the eye . It acts as a scaffold on which excessive tissue can grow, resulting in visual distortion when projected onto the neighboring retina .

Mode of Action

This compound interacts with its target, the ILM, by staining it a vibrant blue color . This staining facilitates the identification of the ILM during ophthalmic procedures, particularly those requiring high levels of visual accuracy . This compound aids in ophthalmologic surgery by making it easier to identify the ILM for surgical removal .

Biochemical Pathways

It’s known that this compound has a high affinity for proteins , which could suggest a modulatory role on the mechanism of renal cell repair after epithelial cell injury .

Pharmacokinetics

It’s known that this compound is used in an ophthalmic solution for staining the ilm during ophthalmic procedures .

Result of Action

The primary result of this compound’s action is the enhanced visibility of the ILM during ophthalmic procedures . This increased visibility facilitates the surgical removal of the ILM, thereby aiding in the treatment of conditions that cause visual loss and/or distortion .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the dye’s ionization constants and the distribution of its ionic-molecular forms can be affected by the solvent’s dielectric permittivity . This suggests that the efficacy and stability of this compound could be influenced by environmental factors such as the solvent used and the pH of the solution .

Biochemische Analyse

Biochemical Properties

Brilliant Blue interacts with various enzymes and proteins. For instance, it has been used in the Bradford protein assay, a spectroscopic analytical procedure used to measure the concentration of protein in a solution . The Bradford assay is based on an absorbance shift of the dye this compound G-250 . The dye forms a strong, noncovalent complex with the protein’s carboxyl group by van der Waals force and amino group through electrostatic interactions .

Cellular Effects

This compound has shown to have effects on various types of cells. For example, this compound FCF hinders the purinergic receptors, limiting cell proliferation that may lead to intimal hyperplasia . In another study, this compound G was found to improve cognition in an animal model of Alzheimer’s disease and inhibit amyloid-β-induced loss of filopodia and dendrite spines in hippocampal neurons .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind to proteins, forming a strong, noncovalent complex . This binding interaction can cause a shift from 465 nm to 595 nm, which is why the absorbance readings are taken at 595 nm .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound FCF was given in the diets of mice at levels of 0% (control), 0.08, 0.24, and 0.72% from 5 weeks of age in the F0 generation and continuing to 11 weeks of age in the F1 generation . The dose levels of this compound FCF used in the study produced a few significant effects on neurobehavioral parameters in multiple generations in mice .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In a study, this compound FCF was given in the diets of mice at levels of 0% (control), 0.08, 0.24, and 0.72% . The dose levels of this compound FCF used in the study produced a few significant effects on neurobehavioral parameters in multiple generations in mice .

Transport and Distribution

It is known that this compound is soluble in water and glycerol , suggesting that it could be transported and distributed within cells and tissues via these solvents.

Subcellular Localization

Given its use in staining proteins in analytical biochemistry , it can be inferred that this compound may localize to areas where proteins are abundant.

Biologische Aktivität

Brilliant Blue, particularly in its various forms such as this compound FCF and this compound G, has garnered attention for its biological activities and applications across different fields, including food science, medicine, and toxicology. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with these compounds.

Overview of this compound

This compound is a synthetic dye commonly used in food products and medical applications. Its derivatives, notably this compound FCF (FD&C Blue No. 1) and this compound G (BBG), are known for their vivid color and have been studied for their biological interactions.

-

Enzyme Modulation :

- Protein Tyrosine Phosphatases (PTPases) : Research indicates that FD&C Blue No. 1 inhibits PTP1B with an IC50 of 91 µM, while other phosphatases like YPTP1 are less sensitive (IC50 > 120 µM) . This inhibition can affect cellular signaling pathways related to phosphorylation.

- Mitochondrial Respiration : In vitro studies suggest that this compound FCF can inhibit mitochondrial respiration, potentially aggravating conditions like sepsis when administered enterally .

- Neuroprotective Effects :

-

Histopathological Effects :

- Toxicological studies have shown that chronic exposure to this compound can lead to significant alterations in liver and kidney function. In rats fed a diet supplemented with this compound, increases in liver enzymes (ALT, AST, ALP) were noted alongside histopathological changes such as focal necrosis in liver tissue and renal congestion .

Table 1: Summary of Biological Activities of this compound Compounds

| Compound | Biological Activity | IC50 Values | Notes |

|---|---|---|---|

| FD&C Blue No. 1 | Inhibition of PTP1B | 91 µM | Affects cellular phosphorylation |

| Inhibition of mitochondrial respiration | Not specified | Aggravates sepsis | |

| BBG | Neuroprotection in ischemic models | Not applicable | Reduces infarct volume |

| Staining for surgical procedures | Selectively stains ILM | Used in macular hole surgeries |

Case Studies

- Surgical Applications :

- Toxicological Evaluations :

- Food Safety Concerns :

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Brilliant Blue FCF is extensively used as a food coloring agent. It is recognized for its stability and vivid color, making it suitable for various food products. Its safety and regulatory status have been evaluated by organizations such as the World Health Organization.

- Stability : this compound FCF exhibits reasonable stability under light and heat but has low oxidative stability, which is crucial for maintaining color integrity in food products .

- Absorption Studies : Research indicates that absorption in rats is approximately 0.5%, with over 99% of intake being excreted, suggesting minimal accumulation in the body .

Biochemical Applications

Coomassie this compound G-250 is widely utilized in biochemical assays, particularly for protein quantification through the Bradford assay.

- Protein Visualization : This dye binds to proteins, allowing for easy visualization in electrophoresis and other analytical techniques. It produces strong colored bands when combined with cellulose acetate membranes .

- Applications in Research : It has been applied to purify virus-like particles and visualize intracellular organelles in cell cultures .

| Application | Description |

|---|---|

| Protein Quantification | Used in Bradford assay for measuring protein concentration. |

| Electrophoresis | Visualizes proteins during gel electrophoresis. |

| Virus Purification | Assists in identifying virus-like particles through density ultracentrifugation. |

Medical Applications

This compound has found utility in clinical settings, particularly in ophthalmology.

- Ophthalmic Procedures : this compound G is used to stain internal limiting membranes during vitreoretinal surgery, demonstrating no significant retinal toxicity . Studies have shown that it selectively stains tissues without adverse effects on morphology or functionality .

Developmental Biology

Recent studies have highlighted the use of this compound in developmental biology, particularly in chick embryo research.

- Electroporation Studies : this compound serves as an alternative dye to Fast Green for tracking DNA injection sites during electroporation in chick embryos. It effectively visualizes injected areas without fluorescence interference from the injected materials .

Forensic Applications

Coomassie this compound G-250 has also been explored for forensic applications.

Eigenschaften

CAS-Nummer |

68921-42-6 |

|---|---|

Molekularformel |

C37H36AlN2O9S3 |

Molekulargewicht |

775.9 g/mol |

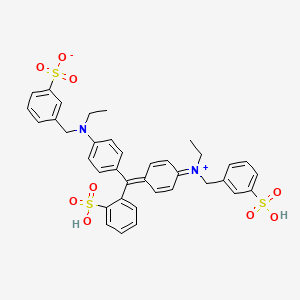

IUPAC-Name |

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H36N2O9S3.Al/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48); |

InChI-Schlüssel |

IABOFWNBSBFGGI-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O |

Kanonische SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.[Al] |

Aussehen |

Solid powder |

Color/Form |

Reddish-violet powder or granules with a metallic luster Dark-purple to bronze powder with metallic luste |

melting_point |

283 °C (decomposes) |

Key on ui other cas no. |

3844-45-9 68921-42-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

15792-67-3 |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

In water, 30 mg/mL (3.0X10+4 mg/L) In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution Soluble in ethe |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

acid blue 9 blue 4 blue no. 1 brilliant blue brilliant blue Al (3:1) salt brilliant blue diammonium salt brilliant blue dipotassium salt brilliant blue FCF brilliant blue FCF, diammonium salt brilliant blue potassium, sodium salt brilliant blue, aluminium salt brilliant blue, disodium salt C.I. 42090 caries check blue CI 42090 D and C blue no.4 DC blue no. 4 erioglaucine F D and C blue #1 FD and C blue No.1 food blue 2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Brilliant Blue G acts as a selective antagonist of P2X7 receptors. [, , , , ] This means it binds to the receptor, preventing its activation by its natural ligand, adenosine triphosphate (ATP). [, , ] Blocking P2X7 receptors can inhibit the release of inflammatory mediators like cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) from microglia, potentially offering neuroprotective effects. [, ]

A: this compound G can inhibit voltage-gated sodium channels in a use-dependent manner, primarily by slowing the recovery from inactivation following depolarization. [] This effect is attributed to its strong binding to slow-inactivated channels. [] While this property might contribute to its neuroprotective effects, further investigation is needed to understand its implications.

A: While both are structurally similar triarylmethane dyes, this compound FCF shows minimal effects on voltage-gated sodium channels at concentrations where this compound G exhibits significant inhibition. [] This highlights the importance of specific structural features for biological activity.

A: this compound FCF (also known as Food Blue 2) has the molecular formula C37H34N2Na2O9S3 and a molecular weight of 792.86 g/mol. []

A: The triarylmethane structure of this compound FCF gives rise to its characteristic blue color and absorption spectrum. [] Its UV-Vis absorbance maximum decreases, and a blue-shift occurs during UV-induced photodegradation. [] This property makes it suitable as a UV exposure sensor. []

A: Yes, this compound FCF has proven suitable as a tracer, especially on natural targets like leaves. [, ] Its stability and limited absorption by plant tissues allow for qualitative and quantitative assessments of spray distribution. []

A: Research shows that this compound FCF remains stable in aqueous solutions, even after drying in darkness or exposure to sunlight. [] This stability makes it a reliable tracer for evaluating spray deposits under various conditions.

A: TiO2 acts as a photocatalyst, accelerating the degradation of this compound FCF upon exposure to UV radiation. [, ] This interaction forms the basis of paper-based UV exposure sensors. []

A: LC/MS analysis revealed two main degradation processes: N-methylene attack, leading to the loss of ethyl or MBSA groups, and aryl-oxidative elimination, evidenced by the formation of 3-((ethylamino)methyl)benzenesulfonic acid. []

A: Studies show that this compound FCF can be degraded in soils and river sediments, with microorganisms playing a significant role in its breakdown. [] Temperature influences the degradation rate, with higher temperatures accelerating the process. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.